SM-122

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SM-122 是一种合成有机化合物,以其作为凋亡抑制蛋白 (IAP) 抑制剂的作用而闻名。这些蛋白是凋亡(或程序性细胞死亡)的关键调节剂,凋亡是维持细胞稳态和发育的重要过程。 This compound 在癌症研究中尤为重要,因为它能够通过抑制 IAP 来促进癌细胞凋亡 .

准备方法

合成路线和反应条件

SM-122 的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括形成核心结构,然后引入对其生物活性至关重要的官能团。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置,以确保所需的化学转化。

工业生产方法

在工业环境中,this compound 的生产通过优化合成路线进行规模化,以确保高产率和纯度。该过程涉及大型反应器、对反应参数的持续监控以及结晶和色谱等纯化技术,以分离最终产物。

化学反应分析

反应类型

SM-122 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 氧化反应的相反反应,该反应涉及添加氢气或去除氧气,通常使用还原剂。

取代: 该反应涉及用另一种官能团取代一种官能团,通常由催化剂或特定试剂促进。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 常用的试剂包括卤素和有机金属化合物。

形成的主要产物

从这些反应形成的主要产物取决于所涉及的特定官能团和反应条件。例如,this compound 的氧化可能会产生具有改变的生物活性的氧化衍生物,而还原可能会产生具有不同性质的还原形式。

科学研究应用

Binding Affinity and Efficacy

- SM-122 exhibits a binding affinity to XIAP BIR2 with an IC50 value of approximately 5.6 µM, indicating effective competition with other binding partners in cellular assays .

- In functional assays, this compound has demonstrated the ability to induce apoptosis in leukemia cells at nanomolar concentrations, showcasing its potential as a potent therapeutic agent .

Case Studies and Clinical Relevance

- Leukemia Treatment : In studies involving HL-60 leukemia cells, this compound effectively induced cell death through its action on XIAP, highlighting its potential for treating hematological malignancies .

- Solid Tumors : Research indicates that this compound may also play a role in targeting solid tumors by enhancing the efficacy of conventional therapies through its apoptotic mechanisms .

Combination Therapies

Combining this compound with other chemotherapeutic agents has shown promise in enhancing overall treatment efficacy. For instance:

- When used alongside standard chemotherapy agents, this compound may help overcome resistance mechanisms mediated by IAPs, thus improving patient outcomes.

Non-Cancer Applications

Beyond oncology, this compound's mechanism may have implications in other therapeutic areas:

- Neurodegenerative Diseases : The modulation of apoptosis pathways could be beneficial in conditions characterized by excessive cell survival, such as certain neurodegenerative diseases.

- Metabolic Disorders : There is emerging evidence that IAP inhibitors like this compound may influence metabolic pathways, potentially offering new avenues for treating metabolic syndrome and type 2 diabetes .

Comparative Analysis of Related Compounds

To contextualize this compound's efficacy and applications, a comparison with related compounds can be insightful:

| Compound | Target | IC50 (µM) | Application Area |

|---|---|---|---|

| This compound | XIAP | 5.6 | Cancer therapy |

| BL-SM-122 | XIAP | Not specified | Biochemical assays |

| Compound 4 | cIAP | Not specified | Cancer therapy |

This table highlights that while this compound is specifically noted for its action against XIAP, other compounds may target different IAPs or serve distinct roles in research settings.

Future Directions and Research Opportunities

The ongoing research into this compound opens several avenues for future exploration:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in various cancer types will be crucial.

- Mechanistic Studies : Further studies to elucidate the detailed molecular mechanisms by which this compound induces apoptosis will enhance understanding and potentially lead to more effective derivatives.

作用机制

SM-122 通过与 IAP 的杆状病毒 IAP 重复 (BIR) 结构域结合发挥作用,从而阻止这些蛋白抑制 caspase,caspase 是在执行凋亡过程中起关键作用的酶。 通过抑制 IAP,this compound 促进 caspase 的活化并在细胞中诱导凋亡,特别是在 IAP 通常过表达的癌细胞中 .

相似化合物的比较

类似化合物

SM-164: 一种二价 Smac 模拟物,由于其对 IAP 的结合亲和力更高,因此在诱导凋亡方面比 SM-122 更有效.

SM-123: 一种一价对照化合物,其效力低于 this compound.

SM-173: 另一种 Smac 模拟物,其效力低于 SM-164.

This compound 的独特性

This compound 的独特性在于其对 IAP 的 BIR 结构域的特定结合亲和力及其诱导癌细胞凋亡的能力。 虽然其他 Smac 模拟物如 SM-164 可能具有更高的效力,但 this compound 仍然是研究凋亡调节和开发新的抗癌疗法的宝贵工具 .

属性

分子式 |

C28H36N4O3 |

|---|---|

分子量 |

476.6 g/mol |

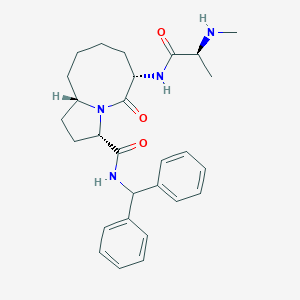

IUPAC 名称 |

(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide |

InChI |

InChI=1S/C28H36N4O3/c1-19(29-2)26(33)30-23-16-10-9-15-22-17-18-24(32(22)28(23)35)27(34)31-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,19,22-25,29H,9-10,15-18H2,1-2H3,(H,30,33)(H,31,34)/t19-,22-,23-,24-/m0/s1 |

InChI 键 |

XBTLZUHJBOBKRG-HCUBDLJJSA-N |

SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

手性 SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

规范 SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SM-122; SM 122; SM122. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。